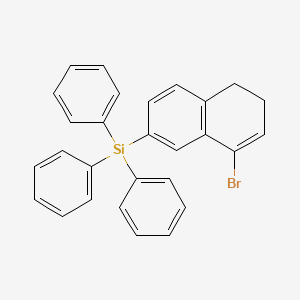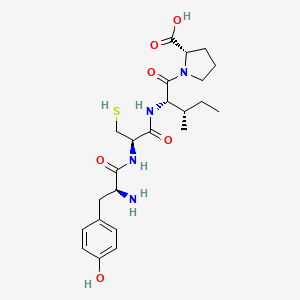
L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline is a peptide compound composed of four amino acids: tyrosine, cysteine, isoleucine, and proline. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
化学反応の分析
Types of Reactions
L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds to free thiol groups.
Substitution: Various reagents, such as alkylating agents, can be used for substitution reactions at specific amino acid side chains.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
科学的研究の応用
L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用機序
The mechanism of action of L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline involves its interaction with specific molecular targets. For example, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby regulating blood pressure . The peptide may also interact with other proteins and receptors, influencing various biological pathways.
類似化合物との比較
L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline can be compared with other peptides such as:
L-Valyl-L-prolyl-L-proline (VPP): Another ACE inhibitor with similar biological activities.
L-Isoleucyl-L-prolyl-L-proline (IPP): Also an ACE inhibitor with normotensive effects.
Uniqueness
This compound is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, adding stability and potential for higher-order structures.
Conclusion
This compound is a peptide with significant potential in various scientific and industrial applications. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for research and development in multiple fields.
特性
CAS番号 |
915224-25-8 |
|---|---|
分子式 |
C23H34N4O6S |
分子量 |
494.6 g/mol |
IUPAC名 |
(2S)-1-[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H34N4O6S/c1-3-13(2)19(22(31)27-10-4-5-18(27)23(32)33)26-21(30)17(12-34)25-20(29)16(24)11-14-6-8-15(28)9-7-14/h6-9,13,16-19,28,34H,3-5,10-12,24H2,1-2H3,(H,25,29)(H,26,30)(H,32,33)/t13-,16-,17-,18-,19-/m0/s1 |
InChIキー |
UJXFZIQXGDJXLD-CTXVOCDESA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)
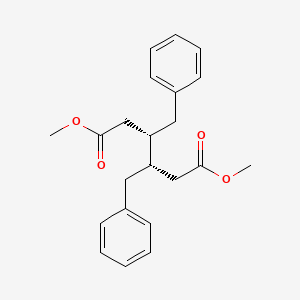
![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)
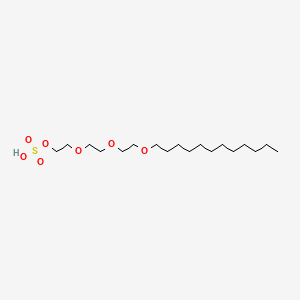
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
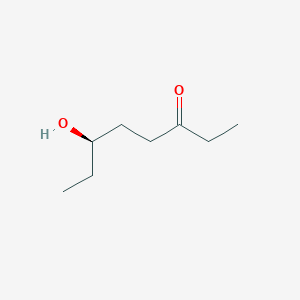

![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)

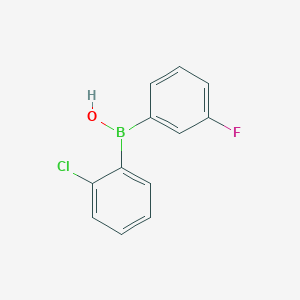
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
